4-(Methylsulfinyl)aniline
Overview
Description
4-(Methylsulfinyl)aniline, also known as 4-(Methylsulfonyl)aniline, is an organic compound with the molecular formula C7H9NO2S. It is a derivative of aniline where a methylsulfonyl group is attached to the para position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylsulfinyl)aniline can be synthesized through several methods. One common approach involves the sulfonation of aniline derivatives. The reaction typically involves the use of methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted under controlled temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Methylsulfinyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylsulfinyl)aniline and its derivatives involves the inhibition of specific enzymes or pathways. For instance, its derivatives that act as NSAIDs inhibit the cyclooxygenase (COX) enzyme, reducing the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 over COX-1 is believed to reduce gastrointestinal side effects commonly associated with traditional NSAIDs .
Comparison with Similar Compounds
4-Methylsulfonylaniline: A closely related compound with similar chemical properties and applications.
4-Methylsulfanylaniline: Another derivative with a sulfur-containing functional group.
4-Methylsulfinylphenol: A compound with a similar sulfinyl group but attached to a phenol ring.
Uniqueness: 4-(Methylsulfinyl)aniline is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its selective inhibition of COX-2 makes it a valuable compound in medicinal chemistry for developing safer anti-inflammatory drugs .
Properties
IUPAC Name |
4-methylsulfinylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNLNVYOGZGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22865-62-9 | |
Record name | 4-methanesulfinylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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